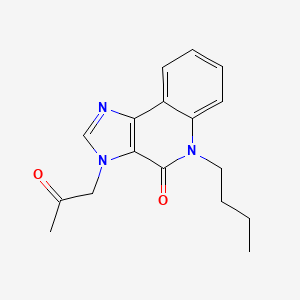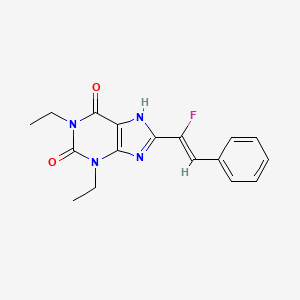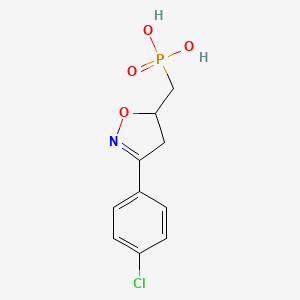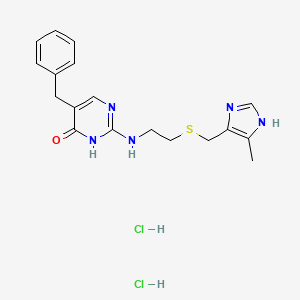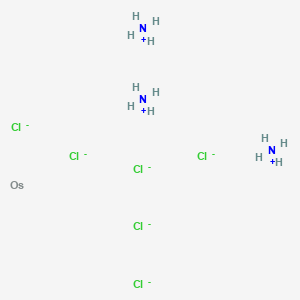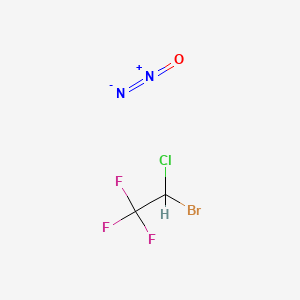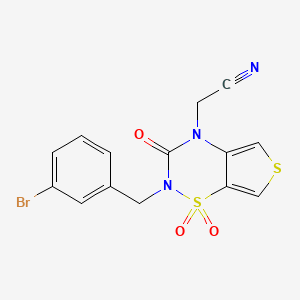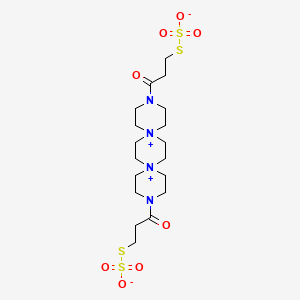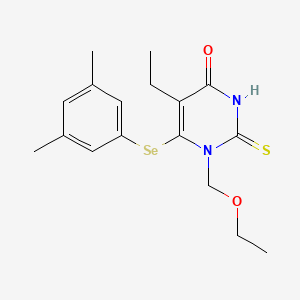
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves several steps. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the seleno group, ethoxymethyl group, and thioxo group. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct attachment of these groups. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the seleno, ethoxymethyl, or thioxo groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has applications in the industry as a catalyst or intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group is known to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species or modulation of redox-sensitive pathways. The ethoxymethyl and thioxo groups may also contribute to its overall activity by influencing its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- stands out due to its unique combination of functional groups. Similar compounds include other pyrimidinones with different substituents, such as 6-(phenylseleno)-1-(methoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone and 6-(3,5-dimethylphenyl)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone. The presence of the seleno group in 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-1-(ethoxymethyl)-5-ethyl-2,3-dihydro-2-thioxo- is particularly noteworthy, as it imparts unique chemical and biological properties that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
172255-91-3 |
|---|---|
Molekularformel |
C17H22N2O2SSe |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
6-(3,5-dimethylphenyl)selanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2SSe/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
InChI-Schlüssel |
RRESONXUUJGQJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=S)NC1=O)COCC)[Se]C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


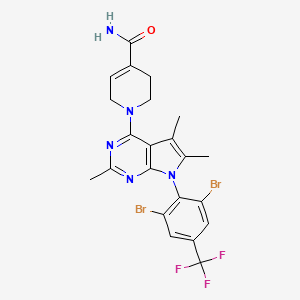



![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

